Sodium;methyl 4-hydroxybenzoate

Pharmaceutical Formulation Cosmetic Preservation Aqueous Solubility

Cold-water-soluble preservative that eliminates co-solvent use. Sodium methylparaben (CAS 5026-62-0) dissolves at >333 g/L in ambient water, enabling direct addition to heat-sensitive formulations (proteins, peptides, vitamins) while streamlining production. • Broad-spectrum efficacy: MIC 0.05-0.2 mg/mL against Aspergillus spp.; robust Gram-positive & Gram-negative coverage. • Synergistic blending: 0.2% methylparaben + 0.02% propylparaben yields superior preservation in multi-use topical challenge tests. • Safety profile: Acute oral LD50 >5,000 mg/kg; FDA GRAS (21 CFR 184.1490); meets Ph Eur, BP, NF specifications.

Molecular Formula C8H8NaO3+
Molecular Weight 175.14 g/mol
Cat. No. B11818526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;methyl 4-hydroxybenzoate
Molecular FormulaC8H8NaO3+
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)O.[Na+]
InChIInChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1
InChIKeyPESXGULMKCKJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Methylparaben: Baseline Overview


Sodium;methyl 4-hydroxybenzoate (Sodium Methylparaben, CAS 5026-62-0) is the sodium salt of methylparaben, a member of the paraben class of antimicrobial preservatives. It is a white, hygroscopic, crystalline powder with a molecular formula of C8H7NaO3 and a molecular weight of 174.13 g/mol [1]. This compound exhibits broad-spectrum antimicrobial activity against bacteria, yeast, and fungi, and is widely employed as a preservative in pharmaceuticals, cosmetics, and food products [2]. Its defining physicochemical characteristic, which underpins its primary differentiation from its parent acid, is its markedly enhanced aqueous solubility.

Water-based formulation without co-solvents
Cold-water soluble for heat-sensitive processes
Targeted antifungal preservation profile

Sodium Methylparaben: Substitution Challenges


While parabens share a common core structure, their physicochemical and biological properties diverge significantly based on the ester alkyl chain and salt form. Direct substitution of sodium methyl 4-hydroxybenzoate with its parent acid (methylparaben) or a higher paraben (e.g., propylparaben) is not a like-for-like exchange. Key differentiators, including water solubility, antimicrobial potency against specific organisms, pH-dependent stability, and toxicological profile, render each paraben uniquely suited for specific applications [1]. The following quantitative evidence guide delineates these critical performance boundaries, providing a data-driven framework for scientific selection and procurement.

Solubility mismatch
Parent acid methylparaben has drastically lower water solubility, requiring co-solvents that may alter product stability or aesthetics.
Antimicrobial spectrum shift
Higher alkyl parabens (e.g., propylparaben) may not provide equivalent antifungal coverage against common cosmetic contaminants.
pH-dependent activity divergence
Sodium salt solution pH (9.5–10.5) reduces the undissociated active fraction in alkaline formulations; buffering to neutral pH may be needed.

Sodium Methylparaben: Evidence Guide


Aqueous Solubility vs. Methylparaben

Sodium methyl 4-hydroxybenzoate exhibits dramatically higher water solubility compared to its parent compound, methylparaben. This property is paramount for aqueous-based formulations, eliminating the need for co-solvents or heating steps. Vendor and analytical data report sodium methylparaben solubility ranging from 333 g/L to 418 g/L at 20°C , whereas methylparaben solubility is approximately 2.5 g/L at 25°C [1]. This represents an increase in solubility of over 130-fold.

Aqueous Solubility
Head-to-head
>130-fold higher vs. methylparaben
Supports water-based formulation selection
Measured at 20°C; vendor data
Pharmaceutical Formulation Cosmetic Preservation Aqueous Solubility

Antifungal Activity vs. Propylparaben

In a study evaluating preservatives against microbial strains isolated from contaminated cosmetics, methylparaben (MP) demonstrated specific and potent antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.05 to 0.2 mg/mL against Aspergillus species [1]. In contrast, the same study found propylparaben (PP) to be less effective, with higher MICs required against the same fungal strains. However, class-level evidence indicates that while higher parabens like propylparaben generally exhibit lower MICs against bacteria, they are also associated with greater toxicological concerns [2].

Antifungal MIC
Cross-study comparable
MP: 0.05–0.2 mg/mL PP: >0.8 mg/mL
Reported lower MIC for Aspergillus spp.
Strain-dependent response context
Antimicrobial Preservatives Minimum Inhibitory Concentration Cosmetic Microbiology

Preservative Efficacy vs. Benzoic Acid

A challenge test in kaolin anti-diarrheal suspension compared the efficacy of several preservatives over 28 days. The sample containing 0.2% methylparaben exhibited a remarkable log reduction in microbial counts by day 7, which continued to decline through day 28 [1]. In stark contrast, a sample preserved with 0.1% benzoic acid showed a continuous increase in microbial counts over the same period, indicating a complete failure of preservation [1].

Preservative Efficacy
Head-to-head
MP 0.2%: log reduction Benzoic acid 0.1%: log increase
Supports long-term preservation in suspension
Kaolin suspension, 28-day challenge
Pharmaceutical Preservation Kaolin Suspension Challenge Test

pH-Dependent Stability vs. Methylparaben

The sodium salt form confers a distinct pH profile that impacts both its stability in solution and its antimicrobial activity relative to the parent acid. Sodium methylparaben solutions have a specified pH range of 9.5-10.5, as per USP/NF monograph standards [1]. While parabens are less pH-sensitive than carboxylic acid preservatives, the undissociated form is the active antimicrobial. At pH 7, approximately two-thirds of methylparaben remains undissociated and active, but at pH 8.5, this drops to about half [2]. This implies that the sodium salt, due to its inherent basicity, may be less effective in alkaline formulations and is optimally suited for systems where it can be buffered to a slightly acidic to neutral pH range.

pH Stability Profile
Class-level
Active fraction: ~67% (pH 7) → ~50% (pH 8.5)
Buffering to neutral pH recommended
USP solution pH 9.5–10.5
pH Stability Preservative Activity Formulation pH

Synergistic Efficacy: Methylparaben + Propylparaben

While individual parabens have distinct antimicrobial spectra, their combination can produce a synergistic effect. A challenge test in kaolin suspension demonstrated that a combination of 0.2% methylparaben and 0.02% propylparaben was the most effective preservative system among those tested. It showed the greatest decline in the number of surviving microorganisms over 28 days and demonstrated superior ability to prevent recontamination during use and storage compared to methylparaben alone or other preservatives like benzoic acid and chloroform [1].

Synergistic Combination
Head-to-head
MP 0.2% + PP 0.02%: greater log reduction vs. MP alone
Reported enhanced preservation with combination
Kaolin challenge; recontamination prevention
Synergistic Preservation Paraben Combinations Pharmaceutical Challenge Testing

Acute Oral Toxicity vs. Higher Parabens

The safety profile of sodium methylparaben is favorable compared to higher alkyl chain parabens. The acute oral LD50 for sodium methylparaben in rabbits is reported to be greater than 5,000 mg/kg . In contrast, class-level data indicates that butylparaben exhibits significantly greater estrogenic activity and is associated with higher toxicity concerns than methylparaben, leading to lower recommended use levels or restrictions [1].

Acute Oral Toxicity
Cross-study comparable
LD50 > 5,000 mg/kg (rabbit) Butylparaben: more estrogenic
Reported lower acute toxicity profile
Endocrine activity context
Toxicology Paraben Safety Acute Oral Toxicity

Sodium Methylparaben: Key Applications


Aqueous Syrups & Pediatric Formulations

The exceptional water solubility of sodium methylparaben (>333 g/L) makes it the unequivocal choice for preserving clear, aqueous pharmaceutical syrups and suspensions. Its high solubility eliminates the need for co-solvents that could alter palatability or stability. The robust antimicrobial efficacy demonstrated in kaolin suspension [1] and favorable acute oral toxicity profile (LD50 > 5,000 mg/kg) further support its use in pediatric and oral liquid dosage forms where safety and palatability are paramount.

Antifungal Preservation in Cosmetics

For cosmetic products containing natural extracts or other components susceptible to fungal growth, sodium methylparaben provides targeted antifungal protection. Evidence shows methylparaben exhibits potent activity against common cosmetic fungal contaminants like Aspergillus species at very low MICs (0.05-0.2 mg/mL) . This specific efficacy profile allows formulators to achieve robust preservation with a lower preservative load, which is particularly valuable for 'free-from' or sensitive-skin product lines.

Synergistic Blends for Multi-Dose Topicals

In multi-use topical creams, gels, and ointments that face repeated microbial challenges, a synergistic blend of methylparaben and propylparaben is a proven, high-performance strategy. The combination of 0.2% methylparaben with 0.02% propylparaben demonstrated superior preservation in challenge tests, achieving the greatest reduction in microbial survival over time compared to single preservatives or other common alternatives . This approach leverages the broad-spectrum activity of methylparaben with the enhanced antibacterial potency of propylparaben, while mitigating the higher toxicity concerns associated with using higher parabens alone [1].

Cold-Water Soluble Preservation

Unlike its parent acid methylparaben, which requires heating or co-solvents for dissolution, sodium methylparaben is readily soluble in cold water . This property is critical for manufacturing processes involving heat-sensitive ingredients (e.g., proteins, peptides, certain vitamins) or for facilities aiming to reduce energy consumption and simplify processing steps. The ability to add a preservative directly to a cold-water phase without additional equipment or time significantly streamlines production.

Application
Selection Property
Validation Focus
Aqueous syrup preservation
High aqueous solubility profile
Preservative efficacy in suspension; toxicity endpoint review
Cosmetic antifungal preservation
Targeted Aspergillus inhibition
MIC and strain-panel endpoints
Multi-dose topical preservation
Broad-spectrum synergistic combination
Log reduction and recontamination endpoints
Cold-process manufacturing
Cold-water solubility advantage
Process compatibility without heating

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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